3-(Azetidin-3-yloxy)benzonitrile hydrochloride
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Overview
Description
3-(Azetidin-3-yloxy)benzonitrile hydrochloride is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66.
Preparation Methods
The synthesis of 3-(Azetidin-3-yloxy)benzonitrile hydrochloride involves several steps. One common synthetic route includes the reaction of 3-hydroxybenzonitrile with azetidine in the presence of a suitable base to form 3-(azetidin-3-yloxy)benzonitrile. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Reaction Conditions:
Step 1: Reaction of 3-hydroxybenzonitrile with azetidine
Step 2: Formation of hydrochloride salt
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
3-(Azetidin-3-yloxy)benzonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring or the benzonitrile moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride; solvent (e.g., tetrahydrofuran)
Substitution: Nucleophiles (e.g., amines, thiols); solvent (e.g., dimethylformamide)
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted products with various functional groups
Scientific Research Applications
3-(Azetidin-3-yloxy)benzonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
3-(Azetidin-3-yloxy)benzonitrile hydrochloride can be compared with other similar compounds, such as:
- 3-(Pyrrolidin-3-yloxy)benzonitrile hydrochloride
- 3-(Morpholin-3-yloxy)benzonitrile hydrochloride
- 3-(Piperidin-3-yloxy)benzonitrile hydrochloride
Uniqueness:
- The presence of the azetidine ring in this compound imparts unique chemical and biological properties compared to its analogs with different heterocyclic rings .
These similar compounds share structural similarities but differ in their heterocyclic rings, which can lead to variations in their chemical reactivity and biological activities .
Properties
IUPAC Name |
3-(azetidin-3-yloxy)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-5-8-2-1-3-9(4-8)13-10-6-12-7-10;/h1-4,10,12H,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTJYSMWTHIRJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC(=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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